Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate
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Overview
Description
Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate is an organic compound with the molecular formula C₁₁H₂₃N₃O₂. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of an isobutyl group and an aminoethyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperazine as the starting material.
Formation of Intermediate: Piperazine reacts with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine.
Final Product Formation: The intermediate is then reacted with isobutyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of polymers and advanced materials with specific properties.
Biological Studies: It serves as a ligand in biochemical assays and studies involving receptor binding .
Mechanism of Action
The mechanism of action of isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group allows for binding to active sites, while the isobutyl group provides hydrophobic interactions that stabilize the compound-receptor complex. This dual interaction enhances the compound’s efficacy in its intended applications .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)-1-boc-piperazine: Similar in structure but with a different protecting group.
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Another derivative with a tert-butyl group instead of an isobutyl group .
Uniqueness
Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The isobutyl group provides steric hindrance, affecting the compound’s interaction with other molecules, while the aminoethyl group offers versatility in chemical modifications .
Properties
Molecular Formula |
C11H23N3O2 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-methylpropyl 4-(2-aminoethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H23N3O2/c1-10(2)9-16-11(15)14-7-5-13(4-3-12)6-8-14/h10H,3-9,12H2,1-2H3 |
InChI Key |
NVFILCVLEDPNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)CCN |
Origin of Product |
United States |
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